REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6].[CH2:11]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:12][CH3:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6].[CH2:11]([N:14]([CH2:15][CH2:16][CH3:17])[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[N:9]=1)[C:5]#[N:6])[CH2:12][CH3:13]
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(N1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Excess di-n-propylamine was removed under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was partitioned between dichloromethane and aq. sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate and concentration
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Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C=1C=C(C#N)C=C(N1)C)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.059 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |